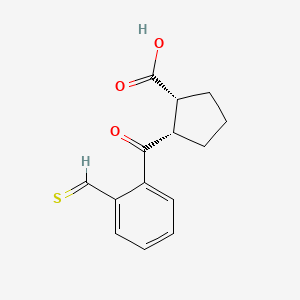
(1R,2S)-2-(2-methanethioylbenzoyl)cyclopentane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2S)-2-(2-methanethioylbenzoyl)cyclopentane-1-carboxylic acid is a chiral compound characterized by its unique structural configuration. The compound features a cyclopentane ring substituted with a carboxylic acid group and a benzoyl group containing a methanethioyl moiety. This specific stereochemistry, denoted by (1R,2S), indicates the spatial arrangement of the substituents around the cyclopentane ring, which can significantly influence the compound’s chemical properties and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1R,2S)-2-(2-methanethioylbenzoyl)cyclopentane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common approach is the asymmetric synthesis, which ensures the correct stereochemistry of the final product. The key steps may include:
Formation of the Cyclopentane Ring: This can be achieved through cyclization reactions involving suitable starting materials.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation, using benzoyl chloride and a Lewis acid catalyst.
Addition of the Methanethioyl Group: This step may involve the use of thiolating agents to introduce the methanethioyl group onto the benzoyl moiety.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires efficient catalysts, high-yield reactions, and cost-effective processes to ensure the economic viability of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: (1R,2S)-2-(2-methanethioylbenzoyl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The methanethioyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Alcohols or amines for esterification or amidation, respectively, with catalysts like sulfuric acid or dicyclohexylcarbodiimide.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Benzyl derivatives.
Substitution: Esters or amides.
Wissenschaftliche Forschungsanwendungen
(1R,2S)-2-(2-methanethioylbenzoyl)cyclopentane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (1R,2S)-2-(2-methanethioylbenzoyl)cyclopentane-1-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The methanethioyl group and the carboxylic acid moiety can form hydrogen bonds or electrostatic interactions with target proteins, influencing their function and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
(1R,2S)-2-(2-methoxybenzoyl)cyclopentane-1-carboxylic acid: Similar structure but with a methoxy group instead of a methanethioyl group.
(1R,2S)-2-(2-chlorobenzoyl)cyclopentane-1-carboxylic acid: Similar structure but with a chloro group instead of a methanethioyl group.
Uniqueness: (1R,2S)-2-(2-methanethioylbenzoyl)cyclopentane-1-carboxylic acid is unique due to the presence of the methanethioyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications.
Eigenschaften
Molekularformel |
C14H14O3S |
|---|---|
Molekulargewicht |
262.33 g/mol |
IUPAC-Name |
(1R,2S)-2-(2-methanethioylbenzoyl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H14O3S/c15-13(10-5-2-1-4-9(10)8-18)11-6-3-7-12(11)14(16)17/h1-2,4-5,8,11-12H,3,6-7H2,(H,16,17)/t11-,12+/m0/s1 |
InChI-Schlüssel |
VTSQWZCEAJEJPL-NWDGAFQWSA-N |
Isomerische SMILES |
C1C[C@@H]([C@@H](C1)C(=O)O)C(=O)C2=CC=CC=C2C=S |
Kanonische SMILES |
C1CC(C(C1)C(=O)O)C(=O)C2=CC=CC=C2C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]-2-hydroxyacetic acid](/img/structure/B15205290.png)
![5-bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B15205299.png)
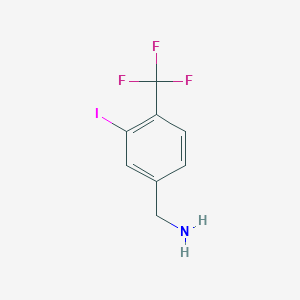

![N-[2-(4-fluorophenoxy)-3-pyridyl]-N'-(1,2,2-trichlorovinyl)urea](/img/structure/B15205312.png)
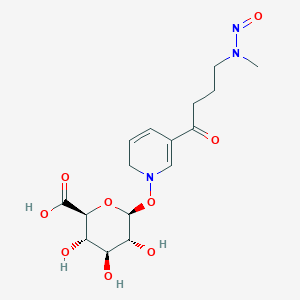
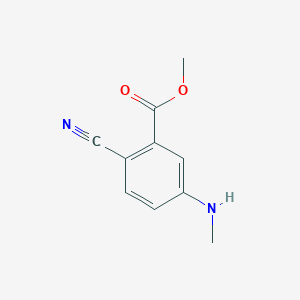
![(6-Bromo-[1,2,4]triazolo[1,5-a]pyridin-8-yl)methanol](/img/structure/B15205332.png)
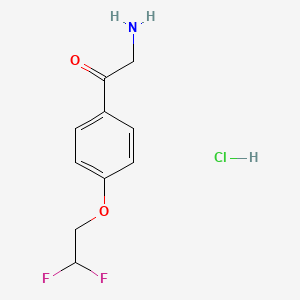
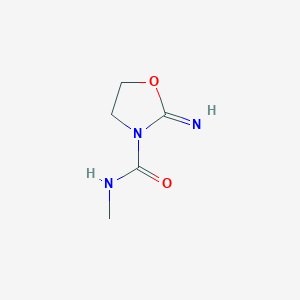

![2-(Chloromethyl)benzo[d]oxazole-4-acetonitrile](/img/structure/B15205368.png)
![1-[(1E)-1,3-Butadien-1-Yl]-2-Fluorobenzene](/img/structure/B15205372.png)
